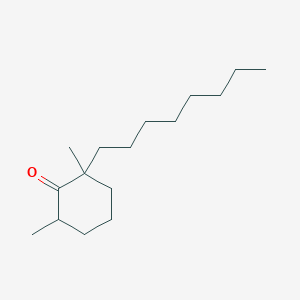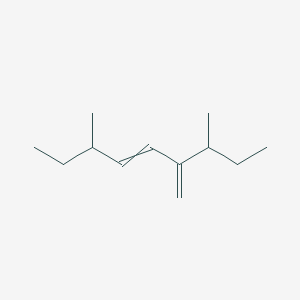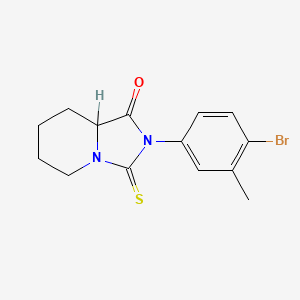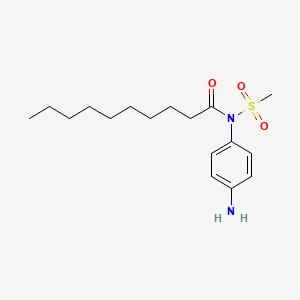
2,6-Dimethyl-2-octylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-2-octylcyclohexan-1-one is an organic compound with the molecular formula C16H30O. It is a derivative of cyclohexanone, characterized by the presence of two methyl groups and an octyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-octylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product.
化学反応の分析
Types of Reactions
2,6-Dimethyl-2-octylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclohexane derivatives.
科学的研究の応用
2,6-Dimethyl-2-octylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
作用機序
The mechanism of action of 2,6-Dimethyl-2-octylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, influencing biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
2,6-Dimethylcyclohexanone: A simpler derivative with only two methyl groups attached to the cyclohexane ring.
2-Octylcyclohexanone: Contains an octyl group but lacks the additional methyl groups.
Uniqueness
2,6-Dimethyl-2-octylcyclohexan-1-one is unique due to the presence of both methyl and octyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
61259-60-7 |
|---|---|
分子式 |
C16H30O |
分子量 |
238.41 g/mol |
IUPAC名 |
2,6-dimethyl-2-octylcyclohexan-1-one |
InChI |
InChI=1S/C16H30O/c1-4-5-6-7-8-9-12-16(3)13-10-11-14(2)15(16)17/h14H,4-13H2,1-3H3 |
InChIキー |
AAFSBTQDZYTXII-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(CCCC(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)

![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)






